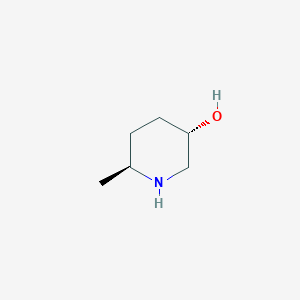
(3S,6S)-6-Methylpiperidin-3-OL
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Anti-Amnesiant Agents : The compound has been used in the synthesis of 2-Aryl-6-methylpiperidin-4-ols, showing potential as anti-amnesiant agents. These compounds were evaluated for their memory activity in mice, with some derivatives showing effectiveness in memory models (Leflemme et al., 2005).
Derivatives in Stereochemistry : It has been utilized in the synthesis of various derivatives, including the treatment of (3S)-3-methylpiperazine-2,5-dione with LHDMS and alkylation, leading to compounds like (3S,6S)-3,6-dimethyl derivatives. This process is significant in the field of stereochemistry and the production of alanine isomers (Orena et al., 1992).
Conformational Studies : Investigations into the conformational aspects of derivatives of (3S,6S)-6-Methylpiperidin-3-OL, and their relation to biological activity and chemical affinity, have been conducted. This research helps in understanding how slight changes in molecular structure can significantly impact biological effects (ABRAMSON et al., 1974).
Electrochemical Synthesis of Azasugars : Electrochemical oxidation methods have been used for the stereoselective synthesis of 5S-piperidine derivatives from compounds like this compound. This research presents new methods in the synthesis of complex organic compounds (Furukubo et al., 2004).
Thermochemical Analysis : The impact of methyl groups on the stability and conformational behavior of the piperidine ring, including compounds like this compound, has been studied. This research is crucial for understanding the thermodynamic properties of these molecules (Ribeiro da Silva et al., 2006).
Kinetics of Oxidation Studies : The kinetics of oxidation of epimeric piperidin-4-ols, including derivatives of this compound, have been investigated. This type of research is vital in understanding the reaction dynamics of such compounds (Selvaraj et al., 1994).
Vibrational Spectra Analysis : The compound and its derivatives have been subject to vibrational spectra analysis, providing insights into the molecular structure and dynamics of these molecules (Erdoğdu & Güllüoǧlu, 2009).
Synthesis of Iminosugars : The compound has been used in methods for the synthesis of 2,3,6-trihydroxylated (5S)-piperidine derivatives, important in the production of iminosugars (Moriyama et al., 2009).
Chemical Interaction and Catalysis
Interaction with Acetylcholine Receptors : Studies have explored the affinity of derivatives of this compound for acetylcholine receptors, contributing to a better understanding of neurochemical processes (ABRAMSON et al., 1974).
Catalytic Applications : The role of derivatives in catalysis, particularly in reactions like hydrodesulfurization, has been investigated. This research helps in optimizing catalytic processes in industrial chemistry (Egorova & Prins, 2006).
Mecanismo De Acción
The mechanism of action for (3S,6S)-6-Methylpiperidin-3-ol is not specified in the search results. Given its presence in Annona squamosa Linn, a plant with diverse biological activities, it may contribute to these effects, but specific mechanisms are not provided.
Safety and Hazards
Propiedades
IUPAC Name |
(3S,6S)-6-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCJMVDJHUBIA-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)







![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)

